tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate
Description
This compound is a spirocyclic amine derivative featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry, defined by the (5S,7R) configuration, and the presence of an amino group at position 7 and a fluorine atom at position 8 make it a unique scaffold in medicinal chemistry.
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9?,10-,13-/m1/s1 |
InChI Key |
RMLUGCZJYTXPOU-SVLLLCHKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](C(C2)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic intermediate, which is then functionalized to introduce the amino and fluorine groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce de-fluorinated or modified spirocyclic compounds.
Scientific Research Applications
tert-Butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific diseases.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7)
- Substituents: 6-oxo group instead of 7-amino-8-fluoro.
- Molecular Weight : 240.3 g/mol .
- Applications : Used as a research chemical; lacks bioactive substituents but serves as a precursor for spirocyclic derivatives.
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1250998-80-1)
- Substituents: Fluorine at position 5 and a smaller spiro[3.5]nonane core.
- Applications : Bioactive molecule; fluorination likely enhances metabolic stability .
tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1)
- Substituents: No amino or fluorine groups; chiral (S)-configuration.
- Applications : Key intermediate in asymmetric synthesis for pharmaceuticals and polymers .
Physicochemical Properties
Biological Activity
Tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate
- Molecular Formula: C13H22FNO2
- Molecular Weight: 241.32 g/mol
- CAS Number: 1341037-08-8
Structure
The compound features a spirocyclic structure which is significant for its biological interactions. The presence of the fluoro group can enhance lipophilicity and potentially improve binding affinity to biological targets.
The biological activity of tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate has been investigated in various contexts:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased markers of apoptosis such as phosphatidylserine externalization and DNA fragmentation in treated cells.
- Targeting Protein Kinases : It has been shown to affect the activity of specific serine/threonine kinases involved in cell survival and proliferation pathways. Functional kinome profiling revealed alterations in phosphorylation patterns in prostate cancer cells treated with the compound, indicating its potential as a kinase inhibitor.
- DNA Intercalation : Although modifications to the structure aimed to reduce DNA intercalation, some studies suggest that it may still possess this property, which could contribute to its cytotoxic effects.
Study 1: Prostate Cancer Cell Lines
In a study involving 22Rv1 prostate cancer cells, treatment with tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate resulted in significant cytotoxicity compared to control groups. The study measured cell viability and apoptosis markers over a 48-hour exposure period.
| Treatment | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 95 | Low |
| Compound A (10 µM) | 65 | Moderate |
| Compound A (50 µM) | 30 | High |
Study 2: Kinase Activity Profiling
Functional kinome profiling indicated that the compound selectively inhibited several key kinases involved in cancer progression, including CDK and AKT pathways. This suggests potential for development as an anticancer therapeutic.
| Kinase Target | Baseline Activity | Post-Treatment Activity |
|---|---|---|
| CDK1 | 100% | 40% |
| AKT | 90% | 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
